molecular formula C10H11ClO2 B8374202 5-(2-Chloropropyl)-1,3-benzodioxole

5-(2-Chloropropyl)-1,3-benzodioxole

Cat. No. B8374202
M. Wt: 198.64 g/mol
InChI Key: NOSSPDHLBXXMRA-UHFFFAOYSA-N
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Patent
US05292901

Procedure details

5 g of anhydrous tin chloride was added to 100 g of safrole. Hydrochloric acid gas was passed though the mixture under cooling with ice for 1.5 hours. 2 l of ethyl acetate was added to the reaction mixture, followed by the dissolution. The obtained mixture was washed with water twice, dried over anhydrous sodium sulfate and distilled to remove the solvent. The residue was purified by silica gel column chromatography (hexane/benzene=10:1) to obtain 41.7 g of 5-(2-chloropropyl)-1,3-benzodioxole as a colorless oil. This oil was dissolved in 150 ml of ethanol, followed by the addition of 48 g of thiourea. The obtained mixture was heated under reflux for 7 days, cooled and filtered. A solution of 12.8 g of sodium hydroxide in 100 ml of water was added to the filtrate. The obtained mixture was heated under reflux for 2 hours, cooled and acidified with dilute sulfuric acid. 1 l of benzene and 1 l of water were added to the mixture to carry out the phase separation. The benzene layer was washed with water twice, dried over anhydrous sodium sulfate and distilled to remove the solvent. The residue was purified by silica gel column chromatography (hexane/benzene=10:1) to obtain 8.5 g of the title compound as a colorless oil.
Name
tin chloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[O:6]1[C:17]2[C:9](=[CH:10][C:11](=[CH:15][CH:16]=2)[CH2:12][CH:13]=[CH2:14])[O:8][CH2:7]1.[ClH:18]>C(OCC)(=O)C>[Cl:18][CH:13]([CH3:14])[CH2:12][C:11]1[CH:15]=[CH:16][C:17]2[O:6][CH2:7][O:8][C:9]=2[CH:10]=1

Inputs

Step One
Name
tin chloride
Quantity
5 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
100 g
Type
reactant
Smiles
O1COC2=CC(CC=C)=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice for 1.5 hours
Duration
1.5 h
DISSOLUTION
Type
DISSOLUTION
Details
followed by the dissolution
WASH
Type
WASH
Details
The obtained mixture was washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/benzene=10:1)

Outcomes

Product
Name
Type
product
Smiles
ClC(CC1=CC2=C(OCO2)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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